molecular formula C18H20N6O3 B2530466 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methoxyphenyl)urea CAS No. 951516-54-4

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methoxyphenyl)urea

Cat. No.: B2530466
CAS No.: 951516-54-4
M. Wt: 368.397
InChI Key: XOSPQTCUBXELSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a tetrazole core substituted with 4-ethoxyphenyl and 4-methoxyphenyl groups. The tetrazole ring, a nitrogen-rich heterocycle, enhances metabolic stability and bioavailability, while the ethoxy and methoxy substituents influence lipophilicity and electronic properties. Urea moieties are known for hydrogen-bonding interactions, which can improve binding affinity to biological targets .

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-3-27-16-10-6-14(7-11-16)24-17(21-22-23-24)12-19-18(25)20-13-4-8-15(26-2)9-5-13/h4-11H,3,12H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSPQTCUBXELSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methoxyphenyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Coupling with Isocyanate: The tetrazole intermediate is then reacted with 4-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Molecular Formula

  • C : 16
  • H : 18
  • N : 6
  • O : 2
  • S : 1

Structural Features

The compound consists of:

  • A tetrazole ring that enhances bioactivity.
  • An ethoxyphenyl group that may influence solubility and stability.
  • A methoxyphenyl substituent that could enhance pharmacological properties.

Medicinal Chemistry

The compound's structure positions it as a promising candidate for drug design:

  • Pharmacophore Development : The tetrazole and urea moieties can serve as pharmacophores in the design of new therapeutic agents targeting various diseases.
  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against a range of pathogens, making it a candidate for developing new antibiotics.

Biological Studies

Research has shown that this compound may act as:

  • Enzyme Inhibitor : The tetrazole ring can mimic carboxylate groups, allowing for effective binding to active sites on enzymes.
  • Receptor Ligand : It may interact with specific receptors, influencing cellular signaling pathways.

Materials Science

In materials science, the unique properties of this compound allow for:

  • Development of Advanced Materials : Its electronic and optical properties could be harnessed in creating novel materials for electronics or photonics.

Antitumor Activity

A study investigating similar tetrazole-containing compounds reported:

  • Efficacy Against Cancer Cell Lines : Compounds with structural similarities exhibited significant cytotoxic effects on various cancer cell lines.
Cancer TypeGI50 (µM)
Non-small lung cancer1.7
Prostate cancer15.9
Ovarian cancer25.9

These findings suggest that modifications to the structure can enhance antitumor activity.

Antimicrobial Properties

Another investigation focused on the antimicrobial potential of derivatives similar to this compound:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.03–0.06 µg/mL
Streptococcus pyogenes0.06–0.12 µg/mL
Haemophilus influenzae0.25–1 µg/mL

These results indicate broad-spectrum antibacterial activity, supporting the compound's application in treating infections.

Mechanism of Action

The mechanism of action of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes or receptors. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[3-(4-Substitutedphenyl)-5-Phenyl-4H-1,2,4-Triazol-4-yl]Urea Derivatives

These compounds (e.g., from ) share a urea group linked to a triazole ring. Unlike the target compound’s tetrazole core, triazoles exhibit reduced aromaticity and nitrogen density, which may decrease metabolic stability but improve synthetic accessibility . For example:

Compound Core Heterocycle Substituents Molecular Weight Key Properties
Target Compound Tetrazole 4-Ethoxy, 4-Methoxy ~356.35 g/mol High polarity, strong H-bonding
1-[3-(4-Cl-Phenyl)-Triazol-4-yl]Urea Triazole 4-Chlorophenyl ~318.78 g/mol Moderate lipophilicity, Cl enhances reactivity

1-[5-(4-Methoxyphenyl)-1H-Pyrazol-3-yl]-3-[4-(Trifluoromethyl)Phenyl]Urea (SI98)

This pyrazole-based urea () replaces the tetrazole with a pyrazole ring. Pyrazoles are less electron-deficient than tetrazoles, altering charge distribution and reducing hydrogen-bond acceptor capacity. The trifluoromethyl group in SI98 introduces strong electron-withdrawing effects, enhancing metabolic resistance compared to the target compound’s methoxy group .

1-(4-Ethoxyphenyl)-3-{[1-(4-Fluorophenyl)-1H-Tetrazol-5-yl]Methyl}Urea (BF05596)

A structural analog () with a fluorophenyl substituent instead of methoxyphenyl. Fluorine’s electronegativity increases stability against oxidative metabolism but reduces π-π stacking interactions compared to methoxy groups. The molecular weight (356.35 g/mol) is identical to the target compound, but the fluorine substitution may alter solubility and target selectivity .

4-(3-Methoxyphenyl)-3-[2-(4-Methoxyphenyl)Ethyl]-1H-1,2,4-Triazol-5(4H)-One

This triazolone derivative () lacks a urea group but includes methoxy substituents. The absence of urea reduces hydrogen-bond donor capacity, limiting interactions with polar targets like kinases or proteases .

Biological Activity

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methoxyphenyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for enhancing bioactivity and solubility. The presence of the ethoxyphenyl and methoxyphenyl groups contributes to its unique chemical properties. The molecular formula for this compound is C19H18N6O2C_{19}H_{18}N_6O_2 with a molecular weight of approximately 366.39 g/mol.

Synthesis

The synthesis of this compound typically involves several steps including:

  • Benzylation : The reaction of 4-ethoxyphenyl hydrazine with an appropriate benzyl halide.
  • Tetrazole Formation : Using sodium azide to form the tetrazole ring.
  • Urea Formation : Reacting the intermediate with isocyanates to yield the final product.

Antimicrobial Activity

Research indicates that compounds containing tetrazole moieties often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains including both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity
This compound8 - 256Moderate to weak antimicrobial properties
Ciprofloxacin< 2Strong antimicrobial agent

Studies have reported that certain tetrazole derivatives exhibit minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against resistant strains of Staphylococcus aureus .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of this compound has been evaluated in animal models. In one study, it was found to significantly reduce inflammation markers in induced models of inflammation . Additionally, its analgesic activity was assessed through behavioral tests in rodents.

Toxicological Profile

Toxicity studies indicate that this compound exhibits low toxicity in acute and sub-chronic studies. It did not produce significant adverse effects in animal models at therapeutic doses .

Case Studies

Several case studies have highlighted the therapeutic potential of tetrazole-containing compounds:

  • Case Study on Antimicrobial Efficacy : A study compared various tetrazole derivatives against clinical isolates of bacteria. The compound showed superior activity compared to traditional antibiotics like ciprofloxacin.
  • Anti-inflammatory Research : In a model of carrageenan-induced paw edema in rats, the compound demonstrated a dose-dependent reduction in swelling compared to control groups.

Current Research Trends

Recent studies are focusing on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. The pharmacokinetic properties are also under investigation to better understand absorption and metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.